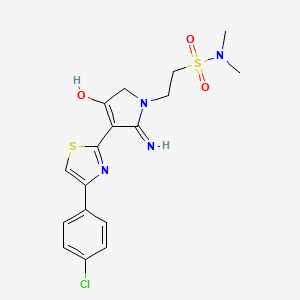
1-(2,4-difluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its significance. Let’s break it down:
1-(2,4-difluorophenyl): This part refers to a phenyl ring with two fluorine atoms at specific positions.
N-(pyridin-3-ylmethyl): Here, we have a pyridine ring attached to the central carbon via a methyl group.
5-(1H-pyrrol-1-yl): A pyrrole ring is linked to the central carbon.
1H-pyrazole-4-carboxamide: Finally, we have a pyrazole ring with a carboxamide group.
This compound’s intricate structure suggests potential biological activity and applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound One common approach involves coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, to assemble the various aromatic rings
Reaction Conditions::Suzuki-Miyaura Coupling: Involves palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide in the presence of a base and a ligand.
Buchwald-Hartwig Amination: Utilizes palladium catalysts to couple an aryl halide with an amine, forming the pyridine linkage.
Pyrazole Formation: Cyclization of an appropriate precursor under acidic conditions.
Industrial Production:: While no specific industrial method is widely reported, research labs often synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactions::
Oxidation: The pyridine and pyrrole rings may undergo oxidation, affecting their electronic properties.
Substitution: The fluorine-substituted phenyl ring is susceptible to nucleophilic substitution.
Reduction: Reduction of the carboxamide group could yield an amine derivative.
Palladium catalysts: Used in coupling reactions.
Strong acids or bases: For cyclization and other transformations.
Major Products:: The major products depend on the specific reaction conditions and substituents. Variants of this compound with altered functional groups may also be synthesized.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its complex structure and potential interactions with biological targets.
Biological Studies: Investigating its effects on cellular pathways and receptors.
Materials Science: Its unique structure may inspire novel materials.
Mechanism of Action
The exact mechanism remains elusive, but potential targets include:
Enzymes: It may inhibit or modulate specific enzymes.
Receptors: Interaction with cell surface receptors.
Signaling Pathways: Influencing intracellular signaling cascades.
Comparison with Similar Compounds
Other Pyrazoles: Assessing differences in functional groups.
Pyridine Derivatives: Highlighting unique features.
: Example reference. : Another reference. : Yet another reference.
Properties
Molecular Formula |
C20H15F2N5O |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-N-(pyridin-3-ylmethyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C20H15F2N5O/c21-15-5-6-18(17(22)10-15)27-20(26-8-1-2-9-26)16(13-25-27)19(28)24-12-14-4-3-7-23-11-14/h1-11,13H,12H2,(H,24,28) |
InChI Key |
FNPHJQTVVAFCAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=NN2C3=C(C=C(C=C3)F)F)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B10990291.png)


![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B10990317.png)
![3-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10990319.png)
![N-(4-acetylphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10990327.png)
![(5-Bromothiophen-2-yl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B10990330.png)
![Ethyl (2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10990337.png)

![2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B10990345.png)
![5-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(4-methoxybenzyl)imidazolidine-2,4-dione](/img/structure/B10990352.png)
![1H-Pyrazole-5-carboxamide, 3-(4-chlorophenyl)-1-methyl-N-[3-(1-methylethyl)-1H-1,2,4-triazol-5-yl]-](/img/structure/B10990353.png)
![methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10990356.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B10990358.png)
